

Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Activation by Trichophytin

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Compound of Interest

Compound Name: *Trichophytin*

Cat. No.: *B1171656*

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Introduction

Trichophytin, a glycoprotein extract derived from dermatophytes of the *Trichophyton* genus, is a well-characterized antigen known to elicit delayed-type hypersensitivity reactions in sensitized individuals. The cellular immune response, primarily mediated by T-lymphocytes, is crucial for the control of dermatophyte infections. Understanding the dynamics of T-cell activation in response to **Trichophytin** is vital for elucidating the immunopathology of dermatophytosis and for the development of novel immunomodulatory therapies and vaccines. Flow cytometry is a powerful high-throughput technique that allows for the precise quantification and characterization of lymphocyte subpopulations based on the expression of cell surface and intracellular markers. This document provides a detailed protocol for the *in vitro* stimulation of peripheral blood mononuclear cells (PBMCs) with **Trichophytin** and the subsequent analysis of T-lymphocyte activation by multi-color flow cytometry.

Data Presentation

The following tables present representative data obtained from flow cytometric analysis of human PBMCs from a sensitized donor, 24 and 48 hours post-stimulation with **Trichophytin**.

These tables illustrate the expected upregulation of key activation markers on CD4+ and CD8+ T-lymphocyte subsets.

Table 1: Expression of Early Activation Marker (CD69) on T-Lymphocytes Following **Trichophytin** Stimulation

T-Cell Subset	Time Point	Treatment	% CD69+ Cells (Mean ± SD)
CD4+	24 hours	Unstimulated Control	0.8 ± 0.3
	Trichophytin (10 µg/mL)		15.2 ± 2.1
	48 hours	Unstimulated Control	1.1 ± 0.4
	Trichophytin (10 µg/mL)		12.5 ± 1.8
CD8+	24 hours	Unstimulated Control	0.5 ± 0.2
	Trichophytin (10 µg/mL)		8.7 ± 1.5
	48 hours	Unstimulated Control	0.7 ± 0.3
	Trichophytin (10 µg/mL)		7.1 ± 1.2

Table 2: Expression of Mid-to-Late Activation Markers (CD25 and HLA-DR) on T-Lymphocytes Following **Trichophytin** Stimulation

T-Cell Subset	Time Point	Treatment	% CD25+ Cells (Mean ± SD)	% HLA-DR+ Cells (Mean ± SD)
CD4+	24 hours	Unstimulated Control	2.5 ± 0.7	1.8 ± 0.5
Trichophyтин (10 µg/mL)	25.4 ± 3.5	10.3 ± 1.9		
48 hours	Unstimulated Control	2.8 ± 0.9	2.1 ± 0.6	
Trichophyтин (10 µg/mL)	35.1 ± 4.2	22.6 ± 3.1		
CD8+	24 hours	Unstimulated Control	1.9 ± 0.6	1.5 ± 0.4
Trichophyтин (10 µg/mL)	18.9 ± 2.8	8.2 ± 1.4		
48 hours	Unstimulated Control	2.2 ± 0.7	1.8 ± 0.5	
Trichophyтин (10 µg/mL)	28.6 ± 3.9	15.7 ± 2.3		

Experimental Protocols

Preparation of Trichophyтин Antigen

Standardized **Trichophyтин** extracts for in vitro cellular assays may be commercially available or can be prepared in the laboratory. A general procedure for laboratory preparation involves the cultivation of a Trichophyton species (e.g., *T. mentagrophytes* or *T. rubrum*) in a liquid medium, followed by mycelial harvesting, disruption, and protein extraction. The final product should be sterile-filtered and its protein concentration determined (e.g., by Bradford or BCA assay). For consistent results, it is recommended to use a commercially available, standardized **Trichophyтин** preparation intended for T-cell assays.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

- Whole blood collected in heparinized tubes
- Ficoll-Paque PLUS or equivalent density gradient medium
- Phosphate-buffered saline (PBS), sterile
- RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
- Centrifuge
- Hemocytometer or automated cell counter

Protocol:

- Dilute whole blood 1:1 with sterile PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs.
- Wash the collected PBMCs by adding an excess of sterile PBS and centrifuging at 300 x g for 10 minutes.
- Repeat the wash step.
- Resuspend the PBMC pellet in complete RPMI and perform a cell count.

- Adjust the cell concentration to 1×10^6 cells/mL in complete RPMI.

In Vitro Stimulation of PBMCs with Trichophytin

Materials:

- Isolated PBMCs at 1×10^6 cells/mL
- **Trichophytin** antigen solution
- Phytohemagglutinin (PHA) as a positive control (5 μ g/mL)
- Sterile, 96-well flat-bottom culture plates
- CO2 incubator (37°C, 5% CO2)

Protocol:

- Plate 200 μ L of the PBMC suspension (2×10^5 cells) into the wells of a 96-well plate.
- Prepare the following conditions in triplicate:
 - Unstimulated Control: Add 20 μ L of complete RPMI.
 - **Trichophytin** Stimulation: Add 20 μ L of **Trichophytin** antigen to achieve a final concentration of 10 μ g/mL (or a predetermined optimal concentration).
 - Positive Control: Add 20 μ L of PHA to achieve a final concentration of 5 μ g/mL.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).

Staining of Lymphocytes for Flow Cytometry

Materials:

- Stimulated and control PBMCs
- FACS tubes (5 mL polystyrene round-bottom tubes)

- Staining buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated monoclonal antibodies against:
 - CD3 (T-cell marker)
 - CD4 (Helper T-cell marker)
 - CD8 (Cytotoxic T-cell marker)
 - CD69 (Early activation marker)
 - CD25 (IL-2 receptor alpha chain, mid-activation marker)
 - HLA-DR (MHC class II, late activation marker)
- Viability dye (e.g., 7-AAD or a fixable viability stain)
- Fixation/Permeabilization buffers (if performing intracellular staining)
- Flow cytometer

Protocol:

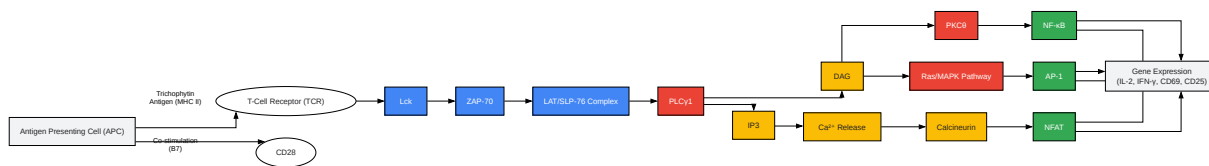
- After the incubation period, gently resuspend the cells in each well and transfer them to individual FACS tubes.
- Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
- Add the viability dye according to the manufacturer's instructions to distinguish live from dead cells.
- Wash the cells with 2 mL of staining buffer and centrifuge as before.
- Prepare an antibody cocktail containing the optimal dilutions of anti-CD3, -CD4, -CD8, -CD69, -CD25, and -HLA-DR in staining buffer.
- Resuspend the cell pellet in 50-100 μ L of the antibody cocktail.

- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of staining buffer and centrifuge.
- Resuspend the final cell pellet in 300-500 µL of staining buffer.
- Acquire the samples on a flow cytometer. Ensure that an adequate number of events (e.g., at least 50,000-100,000 total events) are collected for robust statistical analysis.

Flow Cytometry Data Analysis

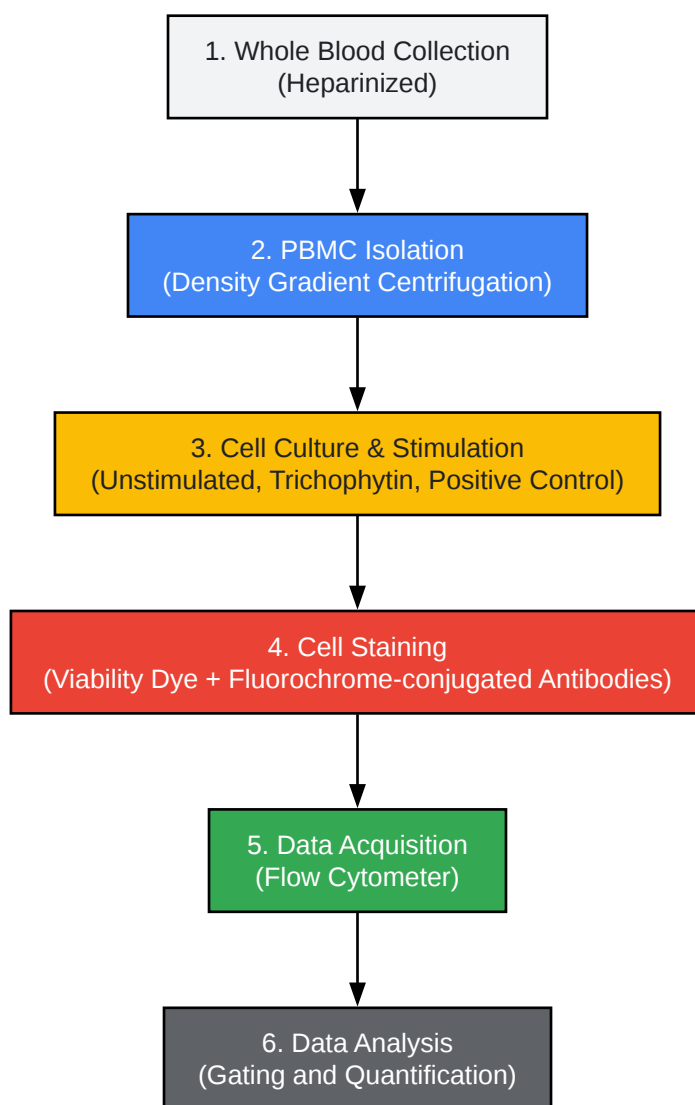
- Create a gating strategy to identify the lymphocyte population based on forward and side scatter properties.
- Gate on single cells to exclude doublets.
- Use the viability dye to gate on live cells.
- From the live singlet lymphocyte population, identify CD3+ T-cells.
- Within the CD3+ population, distinguish between CD4+ and CD8+ T-cell subsets.
- For both CD4+ and CD8+ populations, quantify the percentage of cells expressing the activation markers CD69, CD25, and HLA-DR in the unstimulated, **Trichophytin**-stimulated, and positive control samples.

Mandatory Visualizations



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Caption: T-Cell activation signaling cascade initiated by **Trichophytin** antigen presentation.



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Caption: Experimental workflow for flow cytometry analysis of lymphocyte activation.

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